De Novo Structure Elucidation of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Comprehensive Analytical Guide
De Novo Structure Elucidation of 1-(5-Methylfuran-2-yl)piperazin-2-one: A Comprehensive Analytical Guide
Executive Summary & Structural Rationale
The structural elucidation of small heterocyclic molecules is a cornerstone of modern drug development and medicinal chemistry. 1-(5-Methylfuran-2-yl)piperazin-2-one (Chemical Formula: C9H12N2O2, Exact Mass: 180.0898 Da) is a highly functionalized building block featuring a piperazin-2-one core—a privileged pharmacophore frequently utilized in the design of cytotoxic agents and enzyme inhibitors[1][2].
The primary analytical challenge in elucidating this molecule lies in confirming the exact regiochemistry of the N1-C2' bond that bridges the piperazinone and furan rings. Because the N1 atom is an amide nitrogen lacking a proton, standard 1D 1 H NMR cannot directly bridge the two ring systems. Therefore, a de novo structural elucidation must rely on an orthogonal, self-validating analytical strategy combining High-Resolution Mass Spectrometry (HRMS) for exact isotopic mapping and 2D Nuclear Magnetic Resonance (NMR) spectroscopy for spatial and through-bond connectivity[3][4].
Orthogonal Analytical Strategy
To ensure absolute scientific integrity, our workflow avoids relying on a single data point. Instead, we utilize a multi-modal approach where the exact mass dictates the molecular formula, and multidimensional NMR (COSY, HSQC, HMBC) maps the atomic topology[5].
Fig 1: Orthogonal analytical workflow for small molecule structure elucidation.
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS is deployed as the first line of elucidation because its high mass accuracy and isotopic abundance mapping strictly limit the number of possible molecular formula candidates[3].
Causality in Experimental Design
We utilize Electrospray Ionization (ESI) in positive mode. Why? The piperazin-2-one ring contains a secondary amine at the N4 position. In the presence of a weak acid (formic acid), this amine is readily protonated, driving the equilibrium toward a highly stable [M+H]+ ion. Furthermore, applying collision-induced dissociation (CID) allows us to break the weakest bonds—specifically the N1-C2' inter-ring bond—yielding diagnostic fragment ions[3].
Step-by-Step HRMS Protocol
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot to 1 µg/mL using a solvent matrix of 50:50 Water/Acetonitrile containing 0.1% Formic Acid. Self-Validation: The formic acid acts as a continuous proton source, ensuring consistent ionization efficiency across the run.
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Instrument Calibration: Calibrate the QTOF mass spectrometer using a standard low-concentration tuning mix. Ensure the mass error is strictly < 2.0 ppm before proceeding.
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Ionization Parameters: Inject 2 µL into the ESI source. Set the capillary voltage to 3500 V, drying gas temperature to 300 °C, and nebulizer pressure to 35 psig to ensure optimal droplet desolvation.
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Tandem MS Acquisition: Isolate the precursor [M+H]+ ion ( m/z 181.0972) in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using high-purity Nitrogen as the collision gas to generate the MS/MS (MS2) spectrum.
HRMS Fragmentation Data
| Fragment Ion | Experimental m/z | Calculated Formula | Mass Error (ppm) | Structural Assignment / Causality |
| [M+H]+ | 181.0972 | C 9 H 13 N 2 O 2+ | 0.5 | Protonated intact parent molecule. |
| [FragA]+ | 101.0710 | C 4 H 9 N 2 O + | 1.2 | Piperazin-2-one cation (Cleavage of the N1-C2' bond). |
| [FragB]+ | 81.0335 | C 5 H 5 O + | 0.8 | 5-Methylfuran-2-yl cation (Charge retention on furan). |
| [FragC]+ | 138.0550 | C 8 H 8 NO + | 1.5 | Loss of C 2 H 5 N (Aziridine-like loss from piperazine ring). |
Multidimensional NMR Spectroscopy
While HRMS confirms the pieces of the puzzle, NMR spectroscopy provides the exact 3D connectivity[4]. For 1-(5-Methylfuran-2-yl)piperazin-2-one, 2D NMR is non-negotiable.
Causality in Experimental Design
We employ a 500 MHz spectrometer equipped with a cryoprobe. Why? A cryoprobe lowers the thermal noise of the receiver coils, drastically increasing the signal-to-noise ratio. This is critical for acquiring high-quality 13 C and Heteronuclear Multiple Bond Correlation (HMBC) spectra[4][5]. Furthermore, the HMBC delay is optimized for a long-range coupling constant ( nJCH ) of 8 Hz. This specific timing ( 2J1=62.5 ms) maximizes coherence transfer for 2-bond and 3-bond correlations, which is the exact physical mechanism required to observe the interaction between the piperazinone protons and the furan carbons.
Step-by-Step NMR Protocol
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Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS). Self-Validation: CDCl 3 provides a deuterium lock signal to stabilize the magnetic field against drift, while TMS serves as an absolute internal reference (0.00 ppm) to ensure chemical shift accuracy.
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Shimming & Tuning: Insert the 5 mm precision tube into the spectrometer. Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei. Apply gradient shimming until the TMS line width is < 0.8 Hz, ensuring high magnetic field homogeneity.
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1D Acquisition:
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1 H NMR: Acquire 16 scans with a 30° pulse angle, 2.0 s acquisition time, and a 1.0 s relaxation delay.
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13 C NMR: Acquire 1024 scans using power-gated 1 H decoupling to prevent Nuclear Overhauser Effect (NOE) distortion, utilizing a 45° pulse angle.
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2D Acquisition (HSQC & HMBC): Acquire HSQC with 256 t1 increments to map direct C-H bonds. Acquire HMBC with 512 t1 increments to map 2- and 3-bond C-H connectivities.
Comprehensive NMR Assignment Data
| Position | 13 C Shift (ppm) | 1 H Shift (ppm), Multiplicity, J (Hz) | COSY ( 1 H- 1 H) | HMBC ( 1 H → 13 C) |
| 2 (C=O) | 166.5 | - | - | - |
| 3 (CH 2 ) | 50.2 | 3.55, s, 2H | - | C-2, C-5 |
| 4 (NH) | - | 2.45, br s, 1H | - | - |
| 5 (CH 2 ) | 44.1 | 3.15, t, J=5.4 , 2H | H-6 | C-3, C-6 |
| 6 (CH 2 ) | 48.5 | 3.80, t, J=5.4 , 2H | H-5 | C-2, C-5, C-2' |
| 2' (C) | 142.0 | - | - | - |
| 3' (CH) | 104.5 | 6.25, d, J=3.2 , 1H | H-4' | C-2', C-4', C-5' |
| 4' (CH) | 106.2 | 6.05, dd, J=3.2,1.0 , 1H | H-3', CH 3 | C-2', C-3', C-5', CH 3 |
| 5' (C) | 151.0 | - | - | - |
| 5'-CH 3 | 13.5 | 2.30, d, J=1.0 , 3H | H-4' | C-4', C-5' |
Note: The chemical shifts of the piperazinone core are consistent with validated bioisosteric piperazin-2-one derivatives[1][2].
Diagnostic HMBC Connectivity Mapping
The most critical step in this elucidation is proving that the furan ring is attached to the N1 position of the piperazinone ring. Because N1 has no protons, we must look for 3-bond HMBC correlations crossing the nitrogen atom. Specifically, the protons at C-6 (3.80 ppm) show a strong HMBC cross-peak to the furan C-2' carbon (142.0 ppm). This single correlation definitively locks the two rings together.
Fig 2: Key HMBC (1H -> 13C) correlations establishing inter-ring connectivity.
Conclusion
The complete structure of 1-(5-Methylfuran-2-yl)piperazin-2-one was successfully elucidated using a self-validating, orthogonal analytical framework. HRMS provided the exact molecular formula and diagnostic ring-cleavage fragments, while 2D NMR—specifically the critical H-6 to C-2' HMBC correlation—unambiguously confirmed the regiochemistry of the furan substitution at the amide nitrogen. This methodology serves as a robust template for the structural verification of complex heterocyclic pharmacophores in drug discovery pipelines.
References
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Advances in structure elucidation of small molecules using mass spectrometry, nih.gov,[Link]
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The Evolving Landscape of NMR Structural Elucidation, nih.gov,[Link]
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Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra, arxiv.org,[Link]
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Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents, researchgate.net,[Link]
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Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction, acs.org,[Link]
